Ethyl 2,4-dioxobutanoate Ethyl 2,4-dioxobutanoate
Brand Name: Vulcanchem
CAS No.: 133510-30-2
VCID: VC18249458
InChI: InChI=1S/C6H8O4/c1-2-10-6(9)5(8)3-4-7/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol

Ethyl 2,4-dioxobutanoate

CAS No.: 133510-30-2

Cat. No.: VC18249458

Molecular Formula: C6H8O4

Molecular Weight: 144.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,4-dioxobutanoate - 133510-30-2

Specification

CAS No. 133510-30-2
Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
IUPAC Name ethyl 2,4-dioxobutanoate
Standard InChI InChI=1S/C6H8O4/c1-2-10-6(9)5(8)3-4-7/h4H,2-3H2,1H3
Standard InChI Key ZDIFEPHUUQALKH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)CC=O

Introduction

Chemical Structure and Physical Properties

Ethyl 2,4-dioxobutanoate (IUPAC name: ethyl 2,4-dioxobutanoate) possesses the molecular formula C₆H₈O₄ and a molecular weight of 144.13 g/mol. Its structure consists of a four-carbon chain with ketone groups at C-2 and C-4, terminated by an ethyl ester group. The presence of two electron-withdrawing ketone groups significantly influences its reactivity and physical characteristics.

Table 1: Predicted Physical Properties of Ethyl 2,4-Dioxobutanoate

PropertyValue/Description
Molecular FormulaC₆H₈O₄
Molecular Weight144.13 g/mol
Boiling Point~220–240°C (estimated)
Density~1.15–1.20 g/cm³ (estimated)
SolubilityMiscible in polar organic solvents
AppearanceColorless to pale yellow liquid

The compound’s dual ketone functionality enhances its polarity, rendering it soluble in solvents like ethanol, acetone, and dimethylformamide. Its boiling point and density align with analogous α,γ-diketones, though experimental validation is required for precise values .

Synthesis and Manufacturing

Ethyl 2,4-dioxobutanoate can be synthesized via Claisen condensation or oxidative pathways using ethyl acetoacetate as a precursor. A plausible route involves:

  • Base-Catalyzed Condensation: Ethyl acetoacetate undergoes self-condensation in the presence of a strong base (e.g., sodium ethoxide), yielding a β-keto ester intermediate.

  • Oxidation: The intermediate is oxidized at the γ-position using agents like selenium dioxide or potassium permanganate to introduce the second ketone group.

Reaction Scheme:

CH3C(O)CH2COOEtOxidationBaseCH3C(O)COCOOEt\text{CH}_3\text{C(O)CH}_2\text{COOEt} \xrightarrow[\text{Oxidation}]{\text{Base}} \text{CH}_3\text{C(O)COCOOEt}

Industrial production would optimize reaction conditions (temperature, catalyst loading) to maximize yield and purity. Continuous-flow reactors could enhance scalability while reducing byproduct formation.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is dominated by its two ketone groups and ester functionality:

Nucleophilic Additions

Both ketones undergo nucleophilic attacks, enabling the formation of imines, hydrazones, or cyanohydrins. For example, reaction with hydrazine yields a bis-hydrazone derivative, useful in heterocyclic synthesis.

Cyclization Reactions

Ethyl 2,4-dioxobutanoate serves as a precursor for pyran and pyrrole derivatives via intramolecular cyclization. Heating with ammonium acetate facilitates the formation of substituted pyrroles, valuable in pharmaceutical intermediates.

Reduction Pathways

Selective reduction of the ketones using NaBH₄ or LiAlH₄ produces diols or mono-alcohols, depending on reaction conditions. Catalytic hydrogenation may further saturate the carbonyl groups.

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s ability to form five- and six-membered rings makes it indispensable in synthesizing:

  • Furan Derivatives: Via acid-catalyzed cyclization.

  • Pyrazoles: Reaction with hydrazines under mild conditions.

Pharmaceutical Intermediates

Analogous γ-diketones are precursors to anticoagulants and antiviral agents. Ethyl 2,4-dioxobutanoate could be functionalized to introduce pharmacophoric groups, though specific biological studies are lacking.

Future Research Directions

  • Experimental Characterization: Accurate determination of physical properties (e.g., crystallography, spectroscopic data).

  • Biological Screening: Evaluation of antimicrobial or anticancer activity in vitro.

  • Process Optimization: Development of greener synthetic routes using biocatalysts or microwave-assisted reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator